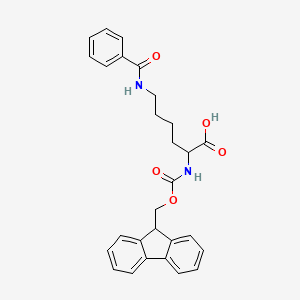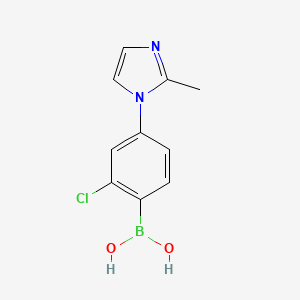![molecular formula C15H14O3S2 B14075972 Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- CAS No. 100946-65-4](/img/structure/B14075972.png)
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- typically involves the reaction of a phenylsulfonyl chloride with a suitable nucleophile. One common method involves the reaction of phenylsulfonyl chloride with a thiol in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF) at low temperatures . Another method involves the use of lithium diisopropylamide (LDA) as a base in THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: Similar in structure but lacks the sulfonyl group.
Phenacyl bromide: Contains a bromine atom instead of the sulfonyl group.
1-Phenyl-2-(phenylsulfonyl)ethanone: Similar but with different substituents on the ethanone moiety .
Uniqueness
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is unique due to the presence of both a phenyl and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic organic chemistry and various scientific research applications .
Propiedades
Número CAS |
100946-65-4 |
|---|---|
Fórmula molecular |
C15H14O3S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
BGMMNJTUJSBMBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



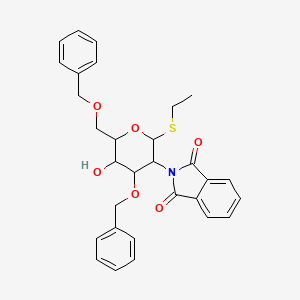
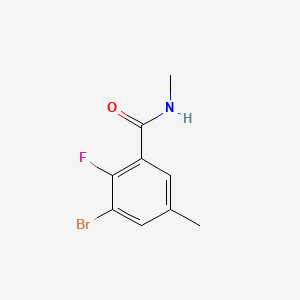
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
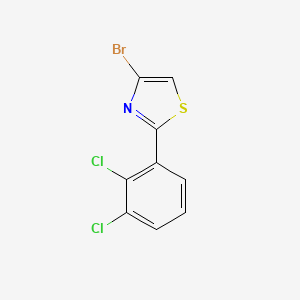
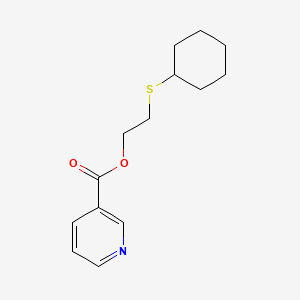
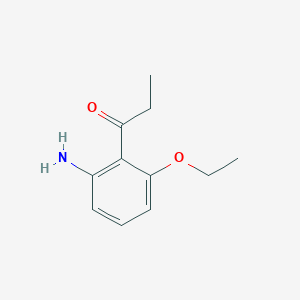

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
